molecular formula C8H10N2O B065714 1-(3-Aminopyridin-4-yl)propan-1-one CAS No. 161872-00-0

1-(3-Aminopyridin-4-yl)propan-1-one

Cat. No.: B065714
CAS No.: 161872-00-0
M. Wt: 150.18 g/mol
InChI Key: LLTVFCWYYKOQIK-UHFFFAOYSA-N
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Description

1-(3-Aminopyridin-4-yl)propan-1-one is a heterocyclic compound featuring a propan-1-one moiety linked to a pyridine ring substituted with an amino group at the 3-position. For instance, 1-(3-Aminophenyl)propan-1-one (CAS 1197-05-3) shares a similar propan-1-one backbone but replaces the pyridine ring with a phenyl group . Such variations influence physicochemical and biological behaviors, as seen in related compounds like 4-fluoromethcathinone (4-FMC) and 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) .

Properties

CAS No.

161872-00-0

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(3-aminopyridin-4-yl)propan-1-one

InChI

InChI=1S/C8H10N2O/c1-2-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3

InChI Key

LLTVFCWYYKOQIK-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C=NC=C1)N

Canonical SMILES

CCC(=O)C1=C(C=NC=C1)N

Synonyms

1-Propanone,1-(3-amino-4-pyridinyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Substituents Key Functional Groups
1-(3-Aminopyridin-4-yl)propan-1-one Pyridine 3-Amino, 4-propan-1-one Amino, ketone
1-(3-Aminophenyl)propan-1-one Phenyl 3-Amino, propan-1-one Amino, ketone
4-Fluoromethcathinone (4-FMC) Phenyl 4-Fluoro, 2-methylamino-propan-1-one Fluoro, methylamino, ketone
No. 2158 Phenyl + pyridine 2-Hydroxyphenyl, 4-pyridinyl Hydroxyl, ketone, pyridine

Physicochemical Properties

  • Solubility: 4-FMC hydrochloride is water-soluble, while No. 2158’s hydroxyl and pyridine groups may enhance polarity and solubility compared to purely aromatic analogs .
  • Stability: The amino group in 1-(3-Aminopyridin-4-yl)propan-1-one could increase susceptibility to oxidation compared to halogenated derivatives like 4-FMC .

Table 2: Physicochemical Data

Compound Name Solubility Stability Notes Molecular Formula
1-(3-Aminophenyl)propan-1-one Not reported Likely stable under inert conditions C₉H₁₁NO
4-FMC Water-soluble (HCl salt) Sensitive to light and heat C₁₀H₁₂FNO
No. 2158 Likely polar solvents Hydroxyl group may confer acidity C₁₄H₁₃NO₂

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